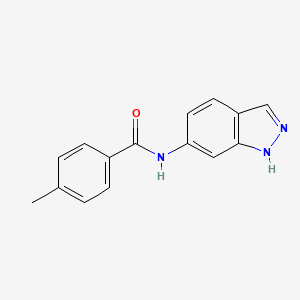
N-(1H-indazol-6-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-indazol-6-yl)-4-methylbenzamide is a compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a pyrazole ring fused to a benzene ring. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver . The resulting indazole derivative can then be reacted with 4-methylbenzoic acid or its derivatives to form N-(1H-indazol-6-yl)-4-methylbenzamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
N-(1H-indazol-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
N-(1H-indazol-6-yl)-4-methylbenzamide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of N-(1H-indazol-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
相似化合物的比较
Similar Compounds
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives: These compounds share a similar indazole core and have been studied for their potential as FLT3 inhibitors.
Imidazole derivatives: These compounds contain a five-membered ring with two nitrogen atoms and exhibit a wide range of biological activities.
Uniqueness
N-(1H-indazol-6-yl)-4-methylbenzamide is unique due to its specific structural features and the presence of the 4-methylbenzamide moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
属性
CAS 编号 |
401591-11-5 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC 名称 |
N-(1H-indazol-6-yl)-4-methylbenzamide |
InChI |
InChI=1S/C15H13N3O/c1-10-2-4-11(5-3-10)15(19)17-13-7-6-12-9-16-18-14(12)8-13/h2-9H,1H3,(H,16,18)(H,17,19) |
InChI 键 |
CNAMTTCGVHFVEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


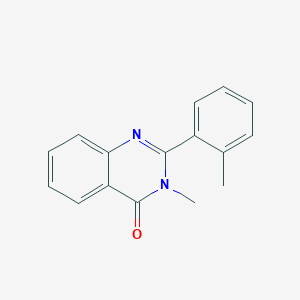


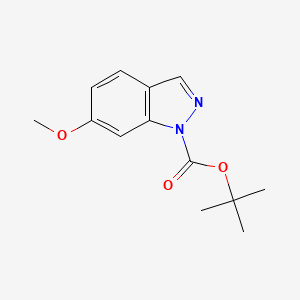
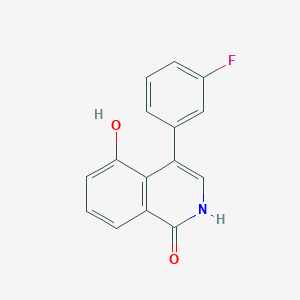


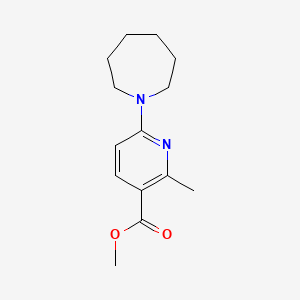
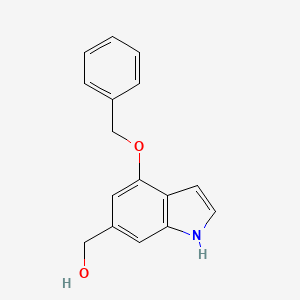
![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)
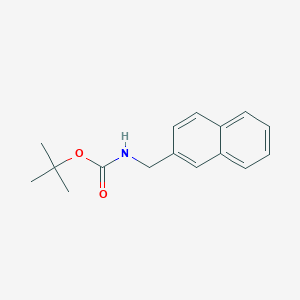


![(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B11861586.png)
